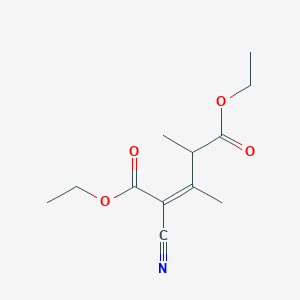
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is an organic compound with a complex structure that includes ester and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate typically involves the reaction of diethyl malonate with a suitable nitrile compound under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the nitrile to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of esters, amides, or thioesters.
Applications De Recherche Scientifique
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano group.
Ethyl cyanoacetate: Contains a cyano group and an ester, but with a different carbon skeleton.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.
Uniqueness
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is unique due to its combination of ester and cyano functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
34611-29-5 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9(4)8(3)10(7-13)12(15)17-6-2/h9H,5-6H2,1-4H3/b10-8- |
Clé InChI |
DFJHICALOXKUIQ-NTMALXAHSA-N |
SMILES isomérique |
CCOC(=O)C(C)/C(=C(/C#N)\C(=O)OCC)/C |
SMILES canonique |
CCOC(=O)C(C)C(=C(C#N)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


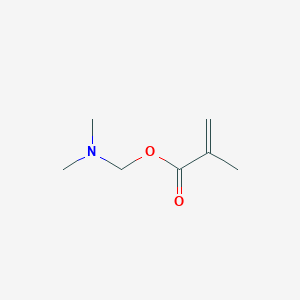



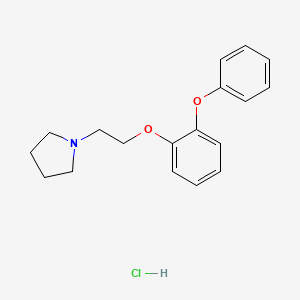
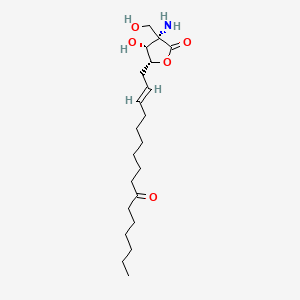
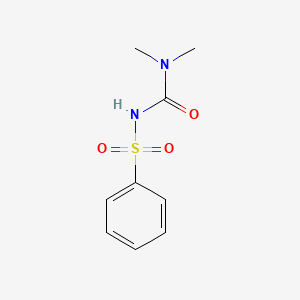
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)



![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)


